Enzyme Inhibition Selectivity: AKR1B10 vs. AKR1B1 Relative to Caffeic Acid Phenethyl Ester (CAPE)
Phenethyl cinnamate (PEC) demonstrates moderate inhibition of human AKR1B10 (IC50 = 18,000 nM) and AKR1B1 (IC50 = 23,000 nM) . In contrast, the structurally related caffeic acid phenethyl ester (CAPE), a well-studied anticancer reference molecule in the cinnamate ester class, exhibits no significant AKR1B10 inhibition in the same assay context [1]. This represents a qualitative functional divergence: PEC engages the AKR1B10 target, whereas CAPE does not. For researchers requiring AKR1B10 modulation — a target relevant to cancer cell retinoic acid metabolism and detoxification pathways — PEC offers a distinct molecular tool phenotype unavailable with CAPE [2].
| Evidence Dimension | AKR1B10 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 18,000 nM (18 µM) |
| Comparator Or Baseline | Caffeic acid phenethyl ester (CAPE): No significant inhibition |
| Quantified Difference | Qualitative difference: PEC shows measurable inhibition; CAPE does not inhibit AKR1B10 |
| Conditions | In vitro enzyme assay; human recombinant AKR1B10 |
Why This Matters
This difference enables PEC to serve as a selective probe for AKR1B10-related pathways where CAPE would be inactive, guiding procurement for cancer metabolism studies.
- [1] Zhang, L., et al. Computational Insight and Anticancer Effect of Cinnamic Acid-Derivative Amide Compounds. 2024. (CAPE as reference molecule with AKR1B10 data context). View Source
- [2] Ruiz, F.X., et al. Crystal structure of AKR1B10 complexed with NADP+ and Caffeic acid phenethyl ester. PDB: 4GQ0, 2012. View Source
